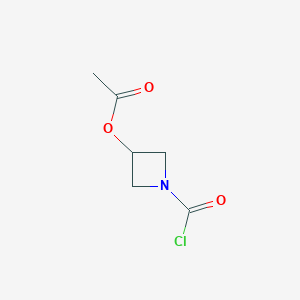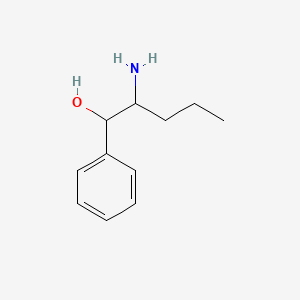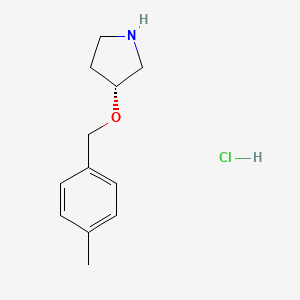
(1-Carbonochloridoylazetidin-3-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Carbonochloridoylazetidin-3-yl) acetate is a versatile chemical compound with a unique structure that finds applications in various scientific research fields. Its structure consists of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a carbonochloridoyl group and an acetate group. This compound is particularly interesting due to its potential reactivity and stability, making it valuable in organic synthesis, drug discovery, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Carbonochloridoylazetidin-3-yl) acetate typically involves the reaction of azetidine with chloroformyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient and scalable production of the compound.
化学反应分析
Types of Reactions: (1-Carbonochloridoylazetidin-3-yl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridoyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids under the influence of oxidizing agents like potassium permanganate.
Reduction Reactions: The azetidine ring can be reduced to form more stable secondary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Oxidation: Oxidizing agents (potassium permanganate), solvent (water or acetone), temperature (room temperature).
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).
Major Products Formed:
Substitution: Amides, esters.
Oxidation: Carboxylic acids.
Reduction: Secondary amines.
科学研究应用
(1-Carbonochloridoylazetidin-3-yl) acetate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Drug Discovery: As an intermediate in the synthesis of potential pharmaceutical compounds.
Material Science: In the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: As a probe to study enzyme mechanisms and interactions.
作用机制
The mechanism of action of (1-Carbonochloridoylazetidin-3-yl) acetate involves its reactivity towards nucleophiles and electrophiles. The carbonochloridoyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
相似化合物的比较
Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.
(1-Carbonochloridoylazetidin-2-yl) acetate: A closely related compound with similar reactivity but different substitution pattern.
Uniqueness: (1-Carbonochloridoylazetidin-3-yl) acetate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidine derivatives. Its ability to undergo a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and drug discovery.
属性
IUPAC Name |
(1-carbonochloridoylazetidin-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3/c1-4(9)11-5-2-8(3-5)6(7)10/h5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAPUGMJIVGRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241128-27-6 |
Source


|
| Record name | 1-(carboxy)azetidin-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2773979.png)
![2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline](/img/structure/B2773980.png)
![4-cyclopropyl-3-[1-(3-methoxybenzoyl)piperidin-3-yl]-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2773982.png)

![4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B2773986.png)

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2773989.png)



![(E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride](/img/structure/B2773993.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2773999.png)
